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Compound of Interest

Compound Name: 2,6-Difluorocinnamaldehyde

Cat. No.: B175425 Get Quote

CAS Number: 117338-43-9

This technical guide provides a comprehensive overview of 2,6-difluorocinnamaldehyde, a

fluorinated aromatic aldehyde with significant applications in medicinal chemistry and materials

science. This document is intended for researchers, scientists, and drug development

professionals, offering detailed information on its synthesis, properties, and potential

mechanisms of action.

Chemical Properties and Data
2,6-Difluorocinnamaldehyde is a cinnamaldehyde derivative featuring two fluorine atoms at

the 2 and 6 positions of the phenyl ring. These fluorine substitutions impart unique electronic

properties and reactivity to the molecule, making it a valuable building block in organic

synthesis.
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Property Value Reference

CAS Number 117338-43-9 [1]

Molecular Formula C₉H₆F₂O [1]

Molecular Weight 168.14 g/mol [1]

Appearance White crystals [1]

Purity >97% [1]

Synonyms

3-(2,6-

Difluorophenyl)acrylaldehyde,

3-(2,6-Difluorophenyl)prop-2-

enal

[1]

Spectral Data:

While specific, publicly available spectra for 2,6-difluorocinnamaldehyde are not readily

found, the expected spectral characteristics can be inferred from its structure and data for

similar compounds.

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton, the

vinylic protons, and the aromatic protons. The aldehydic proton would appear as a doublet at

a downfield chemical shift. The vinylic protons would show characteristic coupling constants

for a trans configuration. The aromatic protons would exhibit complex splitting patterns due

to coupling with each other and with the fluorine atoms.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the

vinylic carbons, and the aromatic carbons. The carbons directly bonded to fluorine will

appear as doublets due to C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption

band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1685-1666

cm⁻¹ for an α,β-unsaturated aldehyde.[2] Other characteristic peaks would include C=C

stretching of the alkene and the aromatic ring, and C-H stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak

corresponding to the molecular weight of the compound. Fragmentation patterns would likely

involve the loss of the formyl group and other characteristic cleavages.

Synthesis of 2,6-Difluorocinnamaldehyde
The synthesis of 2,6-difluorocinnamaldehyde is most commonly achieved through a carbon-

carbon bond-forming reaction starting from 2,6-difluorobenzaldehyde. The Horner-Wadsworth-

Emmons (HWE) and Wittig reactions are the most utilized methods for this transformation,

offering good stereoselectivity for the desired (E)-alkene.[3][4]

Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized

carbanion with an aldehyde.[3] This method is often preferred due to the higher nucleophilicity

of the phosphonate carbanion and the ease of removal of the phosphate byproduct.[4]

Reaction Scheme:

2,6-Difluorobenzaldehyde Phosphonate Reagent 2,6-Difluorocinnamaldehyde

+ Base (e.g., NaH)
Solvent (e.g., THF)

Click to download full resolution via product page

Figure 1. Horner-Wadsworth-Emmons reaction for the synthesis of 2,6-
Difluorocinnamaldehyde.

Experimental Protocol (General):

Preparation of the Phosphonate Carbanion: A suitable phosphonate reagent, such as triethyl

phosphonoacetate, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A

strong base, typically sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the

phosphonate and form the carbanion.[4]
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Reaction with Aldehyde: A solution of 2,6-difluorobenzaldehyde in the same anhydrous

solvent is added dropwise to the solution of the phosphonate carbanion at 0 °C.

Reaction Progression: The reaction mixture is allowed to warm to room temperature and

stirred for several hours until the reaction is complete, as monitored by thin-layer

chromatography (TLC).

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of

ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl

acetate). The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to yield the

pure 2,6-difluorocinnamaldehyde.

Wittig Reaction
The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene.[5]

Stabilized ylides generally favor the formation of the (E)-alkene.[5]

Reaction Scheme:

2,6-Difluorobenzaldehyde Phosphorus Ylide 2,6-Difluorocinnamaldehyde

+ Solvent (e.g., CH₂Cl₂)

Click to download full resolution via product page

Figure 2. Wittig reaction for the synthesis of 2,6-Difluorocinnamaldehyde.

Experimental Protocol (General):

Reaction Setup: 2,6-Difluorobenzaldehyde and the appropriate phosphorus ylide, such as

(triphenylphosphoranylidene)acetaldehyde, are dissolved in an anhydrous solvent like

dichloromethane (CH₂Cl₂).[6]
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Reaction Progression: The reaction mixture is stirred at room temperature for a specified

period, with the progress monitored by TLC.

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is

then triturated with a non-polar solvent (e.g., hexanes) to precipitate the triphenylphosphine

oxide byproduct.

Purification: The filtrate is concentrated, and the crude product is purified by column

chromatography on silica gel.

Applications in Drug Development and Biological
Activity
2,6-Difluorocinnamaldehyde serves as a key intermediate in the synthesis of active

pharmaceutical ingredients (APIs) and other biologically active macromolecules.[1] Its

fluorinated phenyl ring is a desirable motif in medicinal chemistry, as fluorine substitution can

enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Antimicrobial Activity
Cinnamaldehyde and its derivatives are known to possess significant antimicrobial properties

against a broad spectrum of bacteria and fungi.[7][8][9] The antimicrobial action is often

attributed to the disruption of bacterial cell membranes and the inhibition of key cellular

processes.[10]

2,6-Difluorocinnamaldehyde has been utilized in the synthesis of antimicrobial compounds.

For instance, its reaction with methylbenzimidazole yields compounds with a demonstrated

potency of 32 µg/mL.[1]

Potential Mechanism of Action: FtsZ Inhibition
A promising target for novel antibacterial agents is the filamentous temperature-sensitive

protein Z (FtsZ), which is essential for bacterial cell division.[11][12] Inhibition of FtsZ leads to

the disruption of cell division and ultimately bacterial cell death.

While direct studies on 2,6-difluorocinnamaldehyde as an FtsZ inhibitor are limited,

derivatives of the structurally related 2,6-difluorobenzamide have been extensively investigated
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as potent FtsZ inhibitors.[11][13][14] The 2,6-difluorobenzamide motif has been identified as

crucial for allosteric inhibition of FtsZ.[14] Given the structural similarities and the known

antimicrobial activity of cinnamaldehydes, it is plausible that 2,6-difluorocinnamaldehyde or

its derivatives could exert their antimicrobial effects, at least in part, through the inhibition of

FtsZ.

Proposed Signaling Pathway Inhibition:

Bacterial Cell

FtsZ Monomers

Z-Ring Formation

Polymerization

Divisome Assembly

Recruitment of
other proteins

Cell Division

Constriction

2,6-Difluorocinnamaldehyde

X
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Figure 3. Proposed inhibitory action of 2,6-Difluorocinnamaldehyde on bacterial cell division

via FtsZ.

This proposed mechanism suggests that 2,6-difluorocinnamaldehyde may interfere with the

polymerization of FtsZ monomers into the Z-ring, a critical step in bacterial cell division. This

disruption would halt the cell division process, leading to an antibacterial effect. Further

research is needed to validate this specific mechanism for 2,6-difluorocinnamaldehyde.

Conclusion
2,6-Difluorocinnamaldehyde is a valuable and versatile fluorinated building block with

significant potential in the development of new pharmaceuticals and advanced materials. Its

synthesis from readily available precursors via established olefination reactions makes it an

accessible intermediate for a wide range of applications. The known antimicrobial activity of

cinnamaldehyde derivatives, coupled with the insights gained from related FtsZ inhibitors,

suggests a promising avenue for the development of novel antibacterial agents based on the

2,6-difluorocinnamaldehyde scaffold. Further investigation into its precise biological

mechanisms of action is warranted to fully exploit its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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